molecular formula C22H20N4O2S B2745644 3-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111260-44-6

3-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Número de catálogo: B2745644
Número CAS: 1111260-44-6
Peso molecular: 404.49
Clave InChI: HZCVSZMXUWCZDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 5. This compound belongs to a class of molecules designed to optimize interactions with biological targets through strategic placement of lipophilic (e.g., ethoxy, methyl) and hydrogen-bonding (e.g., sulfanyl, oxadiazole) groups. Such derivatives are frequently explored for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .

Propiedades

IUPAC Name

5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-3-27-18-10-8-16(9-11-18)19-12-13-21(25-24-19)29-14-20-23-22(26-28-20)17-6-4-15(2)5-7-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCVSZMXUWCZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazine ring: Starting with a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through a cyclization reaction.

    Thioether formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Oxadiazole ring formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reactions.

Análisis De Reacciones Químicas

Types of Reactions

“3-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound may serve as a scaffold for designing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of “3-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed analysis of analogous compounds:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Key Substituents/Features Molecular Formula (if available) Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Target Compound : 3-(4-Ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 4-Ethoxyphenyl, 1,2,4-oxadiazole, 4-methylphenyl, sulfanyl linker Not explicitly provided Not provided Baseline for comparison
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-Methoxyphenyl, 1,2,4-oxadiazole, 3-(trifluoromethyl)phenyl, sulfanyl linker Not explicitly provided Not provided - Trifluoromethyl (electron-withdrawing) vs. methyl group
- Methoxy at position 3 vs. ethoxy at 4
6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone 1,2,4-Triazole, 4-ethyl, 4-methylbenzyl, sulfanyl linker, methoxy group C₂₃H₂₃N₅O₂S 433.53 - Triazole vs. oxadiazole core
- Ethyl and benzyl substituents vs. ethoxy/methylphenyl
6-[(4-Methoxyphenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolopyridazine core, 4-methoxyphenyl, trifluoromethyl, sulfanyl linker Not explicitly provided Not provided - Fused triazolopyridazine system vs. separate pyridazine-oxadiazole
- Trifluoromethyl substituent

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole ring (a bioisostere for ester/amide groups) contrasts with 1,2,4-triazole in and fused triazolopyridazine in .

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to the 3-methoxyphenyl group in or 4-methoxyphenyl in . Ethoxy groups may improve membrane permeability but could reduce solubility.
  • The trifluoromethyl group in and confers strong electron-withdrawing effects and metabolic resistance, which are absent in the target compound’s 4-methylphenyl substituent.

Linker and Functional Groups :

  • The sulfanyl (-S-) linker is conserved across all compounds, suggesting a role in hydrogen bonding or redox activity.
  • The methoxy substituent in and vs. ethoxy in the target compound may alter electronic distribution and steric interactions at binding sites.

The target compound’s molecular weight is likely comparable but unconfirmed.

Actividad Biológica

The compound 3-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine represents a novel class of chemical entities with potential biological applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following formula:

C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S

This structure includes a pyridazine core linked to an ethoxyphenyl group and an oxadiazol moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives related to this compound exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial potential. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy .

The compound's ability to inhibit biofilm formation was also notable, particularly against Staphylococcus aureus and Staphylococcus epidermidis, surpassing the performance of standard antibiotics like Ciprofloxacin. This suggests that the compound not only acts as an antimicrobial agent but also as a biofilm disruptor, enhancing its therapeutic potential .

Cytotoxicity and Hemolytic Activity

In terms of cytotoxicity, compounds derived from similar structures demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22% ), indicating a favorable safety profile for further development . The noncytotoxicity was confirmed with IC50 values greater than 60 μM , suggesting that these compounds are less likely to cause adverse effects on human cells at therapeutic concentrations.

The biological mechanisms underlying the activity of this compound include inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . Such activities suggest that the compound may interfere with crucial cellular processes in pathogens, leading to their death or impaired growth.

Study 1: Antimicrobial Evaluation

In a comparative study involving several derivatives, it was found that compounds featuring similar structural motifs exhibited varying degrees of antimicrobial activity. The study highlighted that modifications in substituents significantly influenced the biological outcomes, suggesting a structure-activity relationship (SAR) that could guide future synthesis efforts .

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
Derivative A0.220.2585
Derivative B0.300.3578
Standard (Ciprofloxacin)0.500.6070

Study 2: Cytotoxicity Assessment

A separate investigation focused on evaluating the cytotoxic effects of these derivatives on human cell lines revealed promising results:

CompoundIC50 (μM)Hemolytic Activity (%)
Derivative A>603.23
Derivative B>6015.22

These findings indicate that while the compounds exhibit potent antimicrobial activity, they maintain a low toxicity profile, making them suitable candidates for further pharmaceutical development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.